
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can significantly alter their chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Oxidation and Reduction: Specific oxidation or reduction steps to introduce or modify functional groups.
Substitution Reactions: Introduction of substituents on the aromatic ring system.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Larger-scale production using continuous flow reactors for improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one: Without the 6,7-dihydro modification.
Other Heterocyclic Compounds: Such as benzodiazepines or azepines.
Uniqueness
The uniqueness of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-” lies in its specific ring structure and functional groups, which can impart unique chemical and biological properties.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Properties
CAS No. |
83494-73-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
11-oxa-15,16-diazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2,4,6,10(17),12-hexaen-14-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-10-7-18-11-6-5-8-3-1-2-4-9(8)13(12(10)11)15-16-14/h1-4,7H,5-6H2,(H,16,17) |
InChI Key |
DGOONHKWZGJSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CO2)C(=O)NN=C3C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


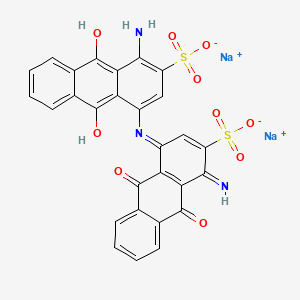
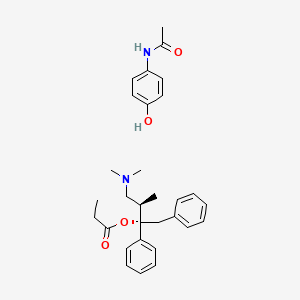
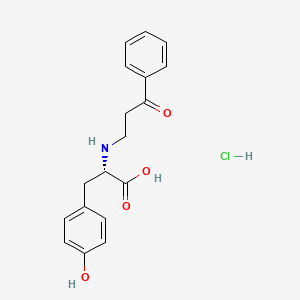

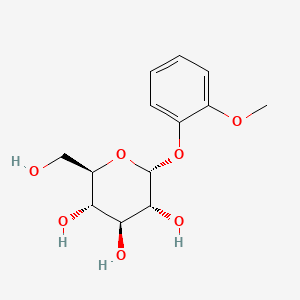
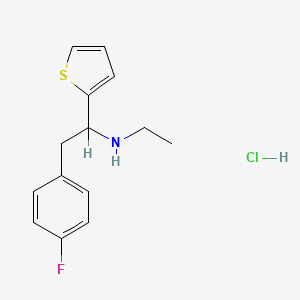
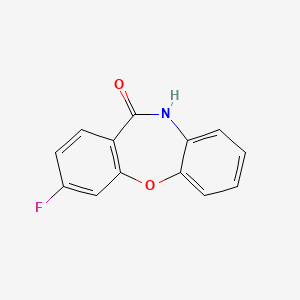
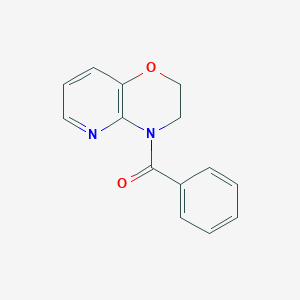



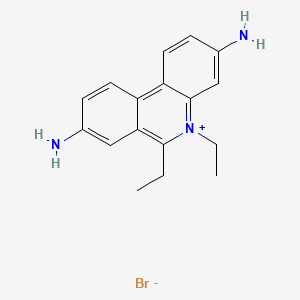
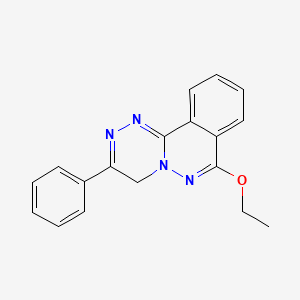
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)
